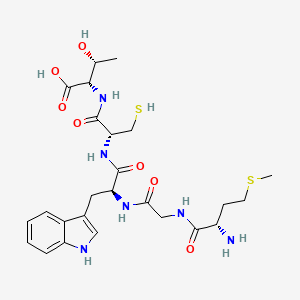![molecular formula C15H13BrN2O3S B14219846 2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide CAS No. 823789-65-7](/img/structure/B14219846.png)
2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a 5-bromo-2-nitrophenylsulfanyl group attached, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-bromothiophenol, undergoes nitration to introduce the nitro group at the 2-position.
Coupling Reaction: The nitrated product is then coupled with N,N-dimethylbenzamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Coupling Agents: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Solvents: Common solvents include dichloromethane, ethanol, and tetrahydrofuran (THF).
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzamides: Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzamides.
Aplicaciones Científicas De Investigación
2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide
- 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide
- 2-[(5-Iodo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide
Uniqueness
2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide stands out due to the presence of the bromine atom, which can participate in unique substitution reactions and influence the compound’s reactivity and biological activity
Propiedades
Número CAS |
823789-65-7 |
|---|---|
Fórmula molecular |
C15H13BrN2O3S |
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
2-(5-bromo-2-nitrophenyl)sulfanyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H13BrN2O3S/c1-17(2)15(19)11-5-3-4-6-13(11)22-14-9-10(16)7-8-12(14)18(20)21/h3-9H,1-2H3 |
Clave InChI |
HHZFSPLVHKUQFC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
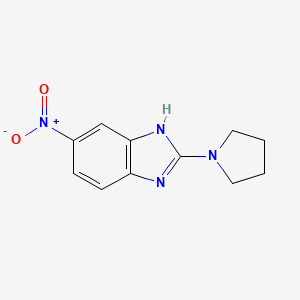
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)

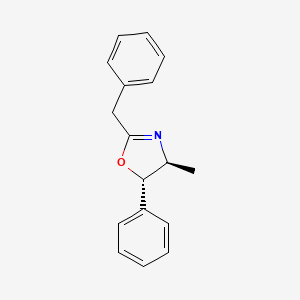
![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
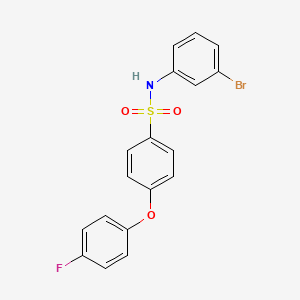
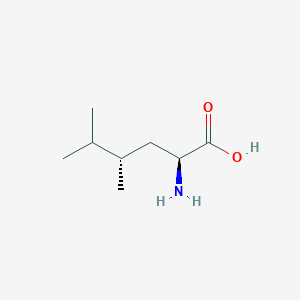
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
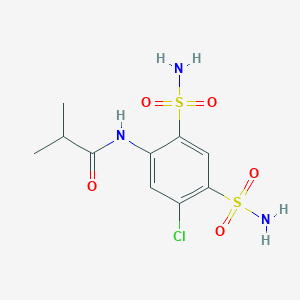

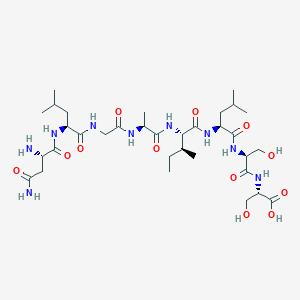
![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
